4-(Piperidine-1-sulfonyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidine-1-sulfonyl)butanoic acid is a chemical compound that features a piperidine ring attached to a butanoic acid chain via a sulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the piperidine ring, a common structural motif in many biologically active molecules, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidine-1-sulfonyl)butanoic acid typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the butanoic acid moiety. One common method involves the following steps:
Formation of Piperidine Sulfonyl Chloride: Piperidine reacts with chlorosulfonic acid to form piperidine sulfonyl chloride.
Coupling with Butanoic Acid: The piperidine sulfonyl chloride is then reacted with butanoic acid under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidine-1-sulfonyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Piperidine-1-sulfonyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the piperidine ring.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Piperidine-1-sulfonyl)butanoic acid is largely dependent on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for certain molecular targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Piperidine-4-carboxylic acid: Similar structure but lacks the sulfonyl group, making it less versatile in certain reactions.
4-(Piperidine-1-sulfonyl)benzoic acid: Contains a benzoic acid moiety instead of butanoic acid, which can alter its chemical properties and applications.
Uniqueness
4-(Piperidine-1-sulfonyl)butanoic acid is unique due to the combination of the piperidine ring and the sulfonyl group, which provides a balance of reactivity and stability
Properties
CAS No. |
922190-01-0 |
---|---|
Molecular Formula |
C9H17NO4S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
4-piperidin-1-ylsulfonylbutanoic acid |
InChI |
InChI=1S/C9H17NO4S/c11-9(12)5-4-8-15(13,14)10-6-2-1-3-7-10/h1-8H2,(H,11,12) |
InChI Key |
IDHGRFNQKDBWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.